1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 897474-30-5) is a synthetic benzothiazole-piperazine hybrid featuring a 6-nitro substituent on the benzothiazole core and a 3-phenoxypropan-1-one side chain linked through the piperazine nitrogen. It belongs to the broader benzothiazole-piperazine class, which has been extensively investigated for acetylcholinesterase (AChE) inhibition and anticancer cytotoxicity.

Molecular Formula C20H20N4O4S
Molecular Weight 412.46
CAS No. 897474-30-5
Cat. No. B2585710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
CAS897474-30-5
Molecular FormulaC20H20N4O4S
Molecular Weight412.46
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCOC4=CC=CC=C4
InChIInChI=1S/C20H20N4O4S/c25-19(8-13-28-16-4-2-1-3-5-16)22-9-11-23(12-10-22)20-21-17-7-6-15(24(26)27)14-18(17)29-20/h1-7,14H,8-13H2
InChIKeyRTMYNWVKWXDYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 897474-30-5): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 897474-30-5) is a synthetic benzothiazole-piperazine hybrid featuring a 6-nitro substituent on the benzothiazole core and a 3-phenoxypropan-1-one side chain linked through the piperazine nitrogen [1]. It belongs to the broader benzothiazole-piperazine class, which has been extensively investigated for acetylcholinesterase (AChE) inhibition and anticancer cytotoxicity [2][3]. The compound is available as a screening compound from Life Chemicals (catalog ID F2609-1083, ≥90% purity, supplied in 2–10 μmol aliquots) [4]. Its computed physicochemical properties—molecular weight 412.5 g/mol, XLogP3-AA 3.5, topological polar surface area 120 Ų, zero hydrogen bond donors, and seven hydrogen bond acceptors—position it within drug-like chemical space according to Lipinski and lead-likeness filters [1].

Why Generic Benzothiazole-Piperazine Substitution Cannot Replace 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one in Focused Screening Campaigns


Benzothiazole-piperazine derivatives are not functionally interchangeable because both the nature of the benzothiazole substituent and the linker chemistry critically determine target engagement, potency, and selectivity. Published structure-activity relationship (SAR) studies demonstrate that aroyl-substituted piperazine derivatives (e.g., compounds 1h and 1j) achieve GI50 values below 10 μM against HUH-7, MCF-7, and HCT-116 cancer cell lines, whereas alkyl-substituted analogs in the same series are substantially less active [1]. Similarly, within 2-amino-6-nitrobenzothiazole-derived hydrazones, the specific hydrazone substituent modulates AChE IC50 across a >1000-fold range (0.0035 μM to >10 μM) [2]. The target compound 897474-30-5 incorporates three structural features—a 6-nitro electron-withdrawing group on the benzothiazole, a piperazine spacer, and a 3-phenoxypropan-1-one side chain—that have not been simultaneously present in any published benzothiazole-piperazine series. Generic replacement with a published analog (e.g., an aroyl-piperazine derivative) would alter hydrogen bond acceptor geometry, lipophilicity, and metabolic liability in ways that cannot be predicted without experimental confirmation, making procurement of the exact chemotype essential for SAR exploration or hit validation [3].

Quantitative Differentiation Evidence for 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 897474-30-5)


Evidence Dimension 1: Structural Uniqueness of the 6-Nitrobenzothiazole–Piperazine–Phenoxypropanone Triad vs. Published Benzothiazole-Piperazine Series

Compound 897474-30-5 is distinguished by the simultaneous presence of three structural features: (i) a 6-nitro substituent on the benzothiazole ring, (ii) a piperazine spacer directly attached at the benzothiazole 2-position, and (iii) a 3-phenoxypropan-1-one acyl chain on the distal piperazine nitrogen. This triad is absent from all major published benzothiazole-piperazine series. The Gurdal et al. (2015) series used benzothiazole-2-yl-acetamide linkers with 4-methyl or unsubstituted benzothiazole cores and aroyl/alkyl piperazine N-substituents [1]. The Demir Özkay et al. (2016) AChE inhibitor series employed benzothiazole-piperazine cores but with varied alkyl/aryl substitutions and no phenoxyalkanone linker [2]. The Evren et al. (2024) anticancer series used 6-substituted (methoxy, methyl, halogen) benzothiazole-piperazine acetamides but included no 6-nitro or phenoxypropanone moieties [3]. The 6-nitro substitution is independently validated as an AChE pharmacophore element: Tripathi & Ayyannan (2018) reported 2-amino-6-nitrobenzothiazole hydrazones with AChE IC50 values ranging from 0.0035 μM to >10 μM, demonstrating that the 6-nitro group contributes to potent enzyme inhibition [4].

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

Evidence Dimension 2: Physicochemical Differentiation—Lipophilicity and Hydrogen Bonding Profile vs. Published Benzothiazole-Piperazine Anticancer Leads

The computed physicochemical profile of 897474-30-5 (XLogP3 3.5, TPSA 120 Ų, 0 HBD, 7 HBA, MW 412.5) [1] places it in a distinct property space compared to the most potent published benzothiazole-piperazine anticancer leads. The Gurdal et al. (2015) aroyl-substituted leads (compounds 1h, 1j) have lower molecular weights (~350–390 Da) and different HBA counts due to their acetamide rather than phenoxypropanone linker [2]. The Evren et al. (2024) lead compound 2e (N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide) contains a 6-methoxy rather than 6-nitro substituent, altering both electronic character and lipophilicity [3]. The 6-nitro group in 897474-30-5 is strongly electron-withdrawing (Hammett σₚ = +0.78 for NO₂), which reduces the electron density of the benzothiazole ring compared to the 6-methoxy analog (σₚ = −0.27 for OCH₃), potentially affecting π-stacking interactions with biological targets. The additional phenoxy ether oxygen in the linker contributes one extra hydrogen bond acceptor compared to simple acetamide/aroyl linkers, offering an additional interaction point for target binding [1].

Drug-likeness Physicochemical Profiling Lead Optimization

Evidence Dimension 3: Class-Level Cytotoxic Potential—Benzothiazole-Piperazine Scaffold GI50 Benchmarks in Cancer Cell Lines

Although compound-specific bioactivity data are not available for 897474-30-5, the benzothiazole-piperazine scaffold class has established cytotoxic benchmarks that inform the potential of this chemotype. In the Gurdal et al. (2015) series, aroyl-substituted benzothiazole-piperazine derivatives achieved GI50 values of 0.7–9.7 μM against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in sulphorhodamine B assays [1]. The most potent compound (compound 8: N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide) exhibited GI50 = 0.7 μM against HUH-7 [2]. In the Evren et al. (2024) series, benzothiazole-piperazine acetamides with 6-substitution showed IC50 values of 7.23–17.50 μM against A549 lung carcinoma cells, with selectivity indices up to 29.23 versus NIH/3T3 fibroblasts [3]. A critical SAR finding across both series is that the nature of the piperazine N-substituent (aroyl vs. alkyl) is the dominant determinant of cytotoxic potency [1][2]. The 3-phenoxypropan-1-one group in 897474-30-5 represents an unexplored N-substituent type, offering the potential for differentiated potency or selectivity relative to published aroyl and acetamide analogs. No directly comparable GI50 or IC50 data exist for the specific 6-nitro, phenoxypropanone-linked chemotype [4].

Anticancer Screening Cytotoxicity Benzothiazole-Piperazine SAR

Evidence Dimension 4: Class-Level AChE Inhibitory Potential—6-Nitrobenzothiazole Pharmacophore Contribution

The 6-nitro substitution on the benzothiazole ring is independently validated as a pharmacophoric element for acetylcholinesterase (AChE) inhibition. Tripathi & Ayyannan (2018) reported that 2-amino-6-nitrobenzothiazole-derived hydrazones inhibited AChE with IC50 values spanning from 0.0035 ± 0.005 μM (compound 35) to >10 μM, with the most potent compound being approximately 0.6-fold as active as donepezil and 6.43-fold more potent than tacrine [1]. Compound 35 exhibited mixed-type reversible inhibition and demonstrated antioxidant activity superior to ascorbic acid in the DPPH radical scavenging assay [1]. In the benzothiazole-piperazine AChE inhibitor series by Demir Özkay et al. (2016), compounds 19 and 20 showed very good AChE inhibitory activity, were non-toxic in both cytotoxicity and genotoxicity assays, and displayed favorable predicted pharmacokinetic profiles [2]. A more recent benzothiazole-piperazine series by Bhardwaj et al. (2025) yielded compound LB05 with AChE IC50 = 0.40 ± 0.01 μM (Ki = 0.28 μM, mixed-type inhibition), which also demonstrated Aβ1-42 anti-aggregation activity, blood-brain barrier permeability in the PAMPA-BBB assay, and in vivo efficacy in a scopolamine-induced amnesia model comparable to donepezil [3]. Compound 897474-30-5 combines the 6-nitrobenzothiazole AChE pharmacophore with a piperazine-phenoxypropanone scaffold not present in any published AChE inhibitor series, representing a novel chemotype for potential multi-target anti-neurodegenerative screening [4].

Acetylcholinesterase Inhibition Neurodegeneration 6-Nitrobenzothiazole Pharmacophore

Evidence Dimension 5: Purity, Procurement Specifications, and Vendor-Documented Handling Parameters

Compound 897474-30-5 is available from Life Chemicals (catalog ID F2609-1083) as a pre-weighed screening aliquot at ≥90% purity, supplied in 2 μmol ($57.00), 5 μmol ($63.00), and 10 μmol quantities [1]. The compound is formulated as a DMSO solution in 2 μL or 5 μL volumes, enabling direct addition to assay plates without additional solubilization steps. Life Chemicals is a established provider of HTS screening compounds; its products have been cited in over 100 scientific publications and patents, supporting the reliability of its quality control processes and compound identity verification . The PubChem record (CID 7292602, created 2006-07-29, modified 2026-05-02) provides canonical SMILES, InChI, and InChIKey identifiers that enable unambiguous compound verification and computational modeling prior to procurement [2]. In contrast to the structurally related but distinct benzothiazole-piperazine leads from the Gurdal, Demir Özkay, Evren, and Bhardwaj series—which are not commercially available as catalog compounds and would require de novo synthesis—897474-30-5 is immediately accessible for screening, significantly reducing lead time from synthesis (typically 2–6 weeks) to same-week assay deployment [1][3].

Compound Procurement Screening Library Quality Control

High-Value Application Scenarios for 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS 897474-30-5) Based on Evidence


Scenario 1: Oncology Hit-Finding — Phenotypic Screening Against GI50-Validated Cancer Cell Line Panels

Given the class-level cytotoxic activity of benzothiazole-piperazine derivatives against HUH-7, MCF-7, HCT-116, A549, and C6 cancer cell lines (GI50 values as low as 0.7 μM) [1][2], 897474-30-5 should be prioritized for phenotypic screening against these same cell lines in sulphorhodamine B or MTT assays. The phenoxypropanone N-substituent represents an unexplored SAR vector; positive hit identification would establish a new sub-series with potentially differentiated selectivity and mechanism relative to published aroyl-piperazine leads 1h, 1j, and compound 8 [1]. Procurement of the exact compound (≥90% purity, Life Chemicals F2609-1083) [3] enables same-week deployment in 96-well format dose-response experiments (typical concentration range 0.1–100 μM, 48–72 h exposure).

Scenario 2: Neurodegenerative Disease Drug Discovery — Multi-Target Directed Ligand Screening for AChE Inhibition and Aβ Aggregation

The 6-nitrobenzothiazole moiety is a validated AChE pharmacophore with reported IC50 values as low as 0.0035 μM in hydrazone derivatives [4], while benzothiazole-piperazine hybrids such as LB05 achieve AChE IC50 = 0.40 μM with additional Aβ anti-aggregation and in vivo cognitive efficacy [5]. Compound 897474-30-5 uniquely merges these two pharmacophoric elements. Recommended screening workflow: (i) Ellman assay for AChE/BChE inhibition (0.01–100 μM, electric eel AChE and equine serum BChE), (ii) thioflavin T fluorescence assay for Aβ1-42 aggregation inhibition, (iii) DPPH/ABTS antioxidant capacity assays, and (iv) PAMPA-BBB permeability assessment for CNS drug-likeness. A positive multi-target profile would position this chemotype as a novel lead series for Alzheimer's disease drug development [1][5].

Scenario 3: Chemical Biology Tool Compound Development — Bioreductive Prodrug Candidate Based on 6-Nitro Group

The 6-nitro group in 897474-30-5 can undergo bioreduction under hypoxic conditions to form reactive nitroso and hydroxylamine intermediates, a mechanism exploited in bioreductive prodrug design for tumor-selective activation [6]. This property differentiates it from the 6-methoxy and 6-methyl benzothiazole-piperazine analogs published by Evren et al. (2024) [2]. Suggested experiments: (i) comparative cytotoxicity under normoxic (21% O₂) vs. hypoxic (<1% O₂) conditions in HUH-7 or HCT-116 cells to calculate hypoxic cytotoxicity ratio (HCR), (ii) LC-MS/MS metabolite identification following incubation with NADPH-supplemented human liver microsomes or purified NADPH-cytochrome P450 reductase, and (iii) comparison with the 6-nitrobenzothiazole hydrazone series (Tripathi 2018) [4] to define the contribution of the piperazine-phenoxypropanone scaffold to bioreductive activation efficiency. The distinct linker chemistry of 897474-30-5 (phenoxy ether vs. hydrazone) may alter the rate and extent of nitro reduction, offering tunable prodrug activation kinetics.

Scenario 4: Focused Library Synthesis — SAR Expansion Around the Phenoxypropanone Linker

The 3-phenoxypropan-1-one side chain provides three modifiable positions for SAR exploration: (i) the terminal phenyl ring (amenable to halogen, methyl, methoxy, nitro, or heteroaryl replacement), (ii) the propanone chain length (propanone → ethanone → butanone homologation), and (iii) the ether oxygen (potential replacement with thioether, amino, or methylene linkers). 897474-30-5 serves as the parent compound for a focused library. Published benzothiazole-piperazine SAR indicates that the piperazine N-substituent (aroyl >> alkyl) is the dominant potency determinant [1]; systematic variation of the phenoxy group would test whether the ether oxygen contributes to target binding or merely modulates physicochemical properties (XLogP3 3.5, TPSA 120 Ų) [7]. Procurement of 5–10 μmol of the parent compound enables preliminary profiling before committing to multi-gram library synthesis [3].

Quote Request

Request a Quote for 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.